Copper(I) phenylacetylide

Description

Structure

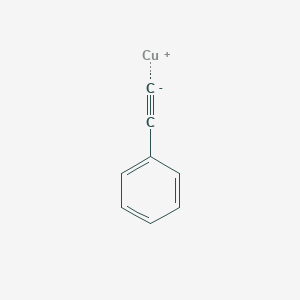

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

copper(1+);ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLVZUJLUPAJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#CC1=CC=CC=C1.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of copper(I) phenylacetylide.

An In-depth Technical Guide to the Physical and Chemical Properties of Copper(I) Phenylacetylide

Introduction

This compound (CuC≡CPh) is a pivotal organometallic compound characterized by a direct bond between a copper(I) ion and a phenylacetylide anion.[1] This yellow to orange, air- and moisture-sensitive solid has carved a significant niche in modern chemical synthesis.[1][2][3] Its importance transcends simple academic curiosity, extending into the realms of materials science, catalysis, and, most notably, drug development.[1][2] As a key reagent and catalyst, it is instrumental in forming carbon-carbon and carbon-heteroatom bonds, serving as a cornerstone for constructing complex molecular architectures. Its role as a critical intermediate in foundational reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," underscores its value to researchers and medicinal chemists aiming to synthesize novel therapeutic agents efficiently.[2][4]

This guide provides a comprehensive exploration of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and applications, with a particular focus on its relevance to the pharmaceutical industry.

Physical and Spectroscopic Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental physical characteristics. This compound is a solid material whose handling and application are dictated by its solubility and stability. While its polymeric nature in the solid state can lead to lower reactivity compared to its in-situ generated counterpart, its well-defined properties make it a reliable and storable reagent when handled correctly.[2]

A summary of its key physical and spectroscopic data is presented below, providing researchers with the essential information for its identification and use in experimental setups.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅Cu | [1][3] |

| Molecular Weight | 164.67 g/mol | [5][6] |

| Appearance | Yellow to bright yellow crystalline solid/powder | [2][3] |

| Solubility | Insoluble in water. Soluble in pyridine, THF, ether, acetonitrile, and acetone. | [1][3][5] |

| Stability | Air and moisture sensitive.[1][2][3] Can be stored for years under an inert nitrogen atmosphere.[7] | |

| IR Spectroscopy (ν C≡C) | ~1929 cm⁻¹ | [8] |

| UV-Vis Spectroscopy (λ_abs) | 476 nm | [8] |

| X-ray Photoelectron Spectroscopy (XPS) | Cu(I) 2p₃/₂ binding energy at 935 eV | [4] |

Synthesis Methodologies

The preparation of this compound can be achieved through several reliable methods. The choice of synthesis is often dictated by the desired purity, scale, and the available starting materials. For many catalytic applications, the compound is generated in situ to maximize reactivity.[2][9] However, isolation of the solid is often preferred for stoichiometric reactions or for use as a pre-catalyst.

Experimental Protocol 1: Synthesis from Copper(II) Sulfate and a Reducing Agent

This classic and high-yield procedure involves the reduction of Cu(II) to Cu(I) in the presence of the alkyne. The use of hydroxylamine hydrochloride as the reductant is efficient and cost-effective.

Step-by-Step Methodology:

-

In a flask, prepare an ammoniacal solution of Copper(II) Sulfate.

-

Add hydroxylamine hydrochloride to the solution with stirring. This reduces the blue Cu(II) complex to a colorless Cu(I) solution.[5][7]

-

Separately, dissolve phenylacetylene in 95% ethanol.

-

Rapidly add the ethanolic phenylacetylene solution to the copper(I) solution.

-

A copious yellow precipitate of this compound will form immediately.[7]

-

Isolate the precipitate by filtration, wash sequentially with water, ethanol, and diethyl ether to remove impurities.

-

Dry the solid under vacuum at a moderate temperature (e.g., 65°C) to yield the final product.[7]

Caption: Workflow for the synthesis of this compound.

Green Chemistry Approaches

In line with modern synthetic principles, greener methods for preparing this compound have been developed to minimize waste and avoid harsh reagents.

-

Fehling's Solution Method : This approach utilizes the classic Fehling's solution with glucose acting as a benign reducing agent to react with phenylacetylene.[2][4]

-

Copper(I) Oxide Route : A direct reaction between copper(I) oxide and phenylacetylene in a more environmentally friendly solvent like 95% ethanol can be employed, avoiding the need for a separate reducing agent.[2]

Chemical Properties and Reactivity

The chemical versatility of this compound is the primary driver of its widespread use. Its reactivity is centered on the copper-carbon bond, enabling it to participate in a host of transformative coupling reactions.

Core Reactivity in Cross-Coupling Reactions

-

Castro-Stephens Coupling : This reaction involves the coupling of this compound with aryl or vinyl halides to produce disubstituted alkynes (tolanes).[2] This is a powerful tool for C(sp)-C(sp²) bond formation. The resulting tolanes, if bearing an ortho-amino or hydroxy group, can be thermolyzed to generate valuable heterocyclic scaffolds such as 2-phenylindoles and 2-phenylbenzofurans, which are common motifs in pharmaceuticals.[3][5]

-

Glaser Coupling : In the presence of an oxidant, typically air (O₂), this compound undergoes oxidative homocoupling to form 1,4-diphenylbutadiyne.[2][10] This reaction is fundamental for the synthesis of symmetric 1,3-diynes. Careful control of the atmosphere is crucial; performing reactions under an inert nitrogen atmosphere prevents this undesired side reaction.[7]

-

Sonogashira Coupling Intermediate : While the Sonogashira reaction is palladium-catalyzed, copper(I) plays an indispensable co-catalytic role. This compound is formed in situ and acts as the key intermediate that transfers the phenylacetylide group to the palladium center via transmetalation.[2][9]

-

Click Chemistry (CuAAC) : The compound is a key intermediate in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which is the quintessential "click" reaction.[2] This reaction provides an exceptionally efficient and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles, a class of compounds with immense importance in drug discovery and bioconjugation.[4]

Caption: Major reactivity pathways of this compound.

Other Notable Reactions

-

Reaction with Nitrones : this compound reacts with nitrones in a cycloaddition process to yield cis-β-lactams, demonstrating its utility in synthesizing complex nitrogen-containing heterocycles.[11][12]

-

Photocatalysis : It is an emerging semiconductor photocatalyst that can be activated by visible light.[2] This property has been harnessed for the degradation of persistent organic pollutants and for driving novel synthetic transformations like decarboxylative alkynylation, where it facilitates the coupling of carboxylic acids with alkynes.[2][13][14]

Applications in Drug Development

The synthesis of novel molecular entities is the engine of drug discovery. The unique reactivity of this compound makes it a valuable asset in the medicinal chemist's toolbox.

-

Scaffold Synthesis : The phenylacetylene motif, readily installed using this reagent, is a key structural component in numerous therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[9]

-

Bio-orthogonal Chemistry : The CuAAC reaction, which relies on copper acetylide intermediates, is widely used to link molecules in complex biological environments without interfering with native biochemical processes. This is crucial for drug target identification, diagnostics, and creating antibody-drug conjugates.

-

Efficient Lead Optimization : The reliability of copper-catalyzed cross-coupling reactions allows for the rapid generation of compound libraries.[15][16] By systematically modifying aryl halides with the phenylethynyl group, structure-activity relationships (SAR) can be efficiently explored to optimize the potency and pharmacokinetic properties of lead compounds.

Caption: Role of this compound in the drug discovery pipeline.

Safety and Handling

As a highly reactive organometallic compound, this compound requires careful handling to ensure laboratory safety.

-

Hazards : It is classified as a self-heating solid that may catch fire, especially on exposure to air.[2][17][18] It is reactive with water, releasing flammable gases that can spontaneously ignite.[17][18] The compound is corrosive and can cause severe skin burns and eye damage.[2][17][18] Inhalation or ingestion is hazardous.[1]

-

Handling Protocols :

-

Always handle in an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).[7]

-

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[1][17]

-

Avoid contact with water, moisture, oxidizing agents, and excess heat.[17]

-

-

Storage : Store in a tightly sealed container under an inert atmosphere.[7] The container should be kept in a cool, dry, and well-ventilated area designated for reactive chemicals.[3][19]

Conclusion

This compound is a remarkably versatile and powerful reagent in synthetic chemistry. Its well-defined physical properties, coupled with its rich and predictable reactivity, have established it as an indispensable tool for constructing complex organic molecules. For researchers in drug development, its utility in robust cross-coupling reactions and its central role in click chemistry provide efficient and reliable pathways for the synthesis of novel pharmaceuticals. While its reactive nature necessitates careful handling, a thorough understanding of its properties allows for its safe and effective application, paving the way for continued innovation in both academic and industrial research.

References

- 2-Phenylfuro[3,2-b]pyridine - Organic Syntheses Procedure. Organic Syntheses.

- Visible-Light Induced Copper(I)-Catalysed Denitrogenative Oxidative Coupling of hydrazinylpyridines with Terminal Alkynes - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Scheme 1. Preparation of copper phenylacetylide 1. - ResearchGate. ResearchGate.

- The reactions of this compound with nitrones - RSC Publishing. RSC Publishing.

- The reactions of this compound with nitrones - RSC Publishing. RSC Publishing.

- Copper(I)–Acetylides: Access, Structure, and Relevance in Catalysis - IC-Unicamp. IC-Unicamp.

- Electrochemical Synthesis of Copper(I) Acetylides Via Simultaneous Copper Ion And Catalytic Base Electrogeneration For Use In Cl - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Copper Phenylacetylide and TiO2 Modification for an Efficient Visible-Light-Driven Oxidative Coupling of Amines | ACS Applied Materials & Interfaces. ACS Publications.

- A Cost-Effective Indole Reaction Could Accelerate Drug Development - Technology Networks. Technology Networks.

- Copper-catalysed photoinduced decarboxylative alkynylation: a combined experimental and computational study - Chemical Science (RSC Publishing). RSC Publishing.

- Recent progress in copper-catalyzed cross-coupling reactions - ResearchGate. ResearchGate.

Sources

- 1. CAS 13146-23-1: Copper (I) phenylacetylide | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. COPPER (I) PHENYLACETYLIDE | 13146-23-1 [chemicalbook.com]

- 6. This compound, min. 97% | CymitQuimica [cymitquimica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ic.unicamp.br [ic.unicamp.br]

- 11. The reactions of this compound with nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. The reactions of this compound with nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Copper-catalysed photoinduced decarboxylative alkynylation: a combined experimental and computational study - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02213F [pubs.rsc.org]

- 15. Indole Drug Synthesis Made Easier With Copper Catalyst | Technology Networks [technologynetworks.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. This compound, Thermo Scientific Chemicals 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 19. spectrumchemical.com [spectrumchemical.com]

Copper(I) Phenylacetylide (CAS 13146-23-1): A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of Copper(I) phenylacetylide, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a cohesive understanding of the compound's synthesis, properties, and critical applications, with a focus on the underlying principles that govern its reactivity and utility.

Introduction: The Significance of an Organocopper Workhorse

This compound, with the chemical formula C₈H₅Cu, is an organometallic compound that has established itself as an indispensable tool in the construction of complex molecular architectures.[1] Its prominence stems from its role as a key intermediate and catalyst in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[2][3] The ability to efficiently introduce the phenylethynyl group makes this reagent highly valuable in the synthesis of pharmaceuticals, functional materials, and complex organic molecules.[4][5] This guide will elucidate the practical and theoretical aspects of working with this versatile compound.

Physicochemical and Spectroscopic Profile

This compound is typically a yellow to bright yellow powder.[2][6] It is generally insoluble in water but exhibits solubility in organic solvents such as pyridine, THF, ether, acetonitrile, and hot cyclohexane.[1][4] The compound is sensitive to air and moisture, which can lead to its degradation or oxidation, necessitating careful handling under an inert atmosphere.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13146-23-1 | |

| Molecular Formula | C₈H₅Cu | [1] |

| Molecular Weight | 164.67 g/mol | [7] |

| Appearance | Yellow to bright yellow powder/crystal | [2][8] |

| Solubility | Insoluble in water; Soluble in pyridine, THF, ether, acetonitrile | [1][4] |

| Sensitivity | Air and moisture sensitive | [2][8] |

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peak(s) | Reference |

| Infrared (IR) | ~1930 cm⁻¹ (C≡C stretch) | [9] |

| UV-Vis | λ_abs_ = 476 nm | [9] |

The characteristic shift in the C≡C stretching frequency in the IR spectrum upon coordination to copper is a key diagnostic feature for the formation of the acetylide.

Synthesis of this compound: Methodologies and Mechanistic Considerations

The preparation of high-purity this compound is crucial for its successful application in synthesis. Several methods have been developed, each with its own advantages and considerations.

Classical Synthesis from a Copper(II) Salt

A widely employed and reliable method involves the reduction of a copper(II) salt in the presence of phenylacetylene. This procedure, detailed in Organic Syntheses, provides a high yield of the desired product.[6]

Experimental Protocol: Synthesis from Copper(II) Sulfate [6]

-

In a 2-liter Erlenmeyer flask equipped with a large magnetic stir bar and an ice-water bath, dissolve 25.0 g (0.100 mole) of copper(II) sulfate pentahydrate in 100 ml of concentrated aqueous ammonia.

-

Stir the solution with cooling for 5 minutes while passing a stream of nitrogen over the solution.

-

Add 400 ml of water and continue stirring and cooling under a nitrogen atmosphere for an additional 5 minutes.

-

Over 10 minutes, add 13.9 g (0.200 mole) of solid hydroxylamine hydrochloride to the reaction solution with continuous stirring and cooling under nitrogen.

-

Rapidly add a solution of 10.25 g (0.1005 mole) of phenylacetylene in 500 ml of 95% ethanol to the pale blue solution. A copious yellow precipitate of this compound will form.

-

Add an additional 500 ml of water and allow the mixture to stand for 5 minutes.

-

Collect the precipitate on a sintered glass filter and wash successively with five 100-ml portions of water, five 100-ml portions of absolute ethanol, and five 100-ml portions of anhydrous diethyl ether.

-

Dry the solid in a round-bottom flask at 65°C under reduced pressure on a rotary evaporator to yield 14.8–16.4 g (90–99%) of a bright yellow solid.[6]

Causality: The use of hydroxylamine hydrochloride is critical as it serves as the reducing agent, converting Cu(II) to the active Cu(I) species necessary for the reaction with phenylacetylene.[4] The ammoniacal solution helps to keep the copper ions in solution.[6] Maintaining a nitrogen atmosphere is essential to prevent the oxidative side reactions, such as the Glaser coupling of phenylacetylene.[6]

Alternative and Greener Synthetic Routes

In the spirit of green chemistry, alternative synthetic routes have been explored to minimize the use of harsh reagents and simplify reaction conditions.

-

From Copper(I) Oxide : A more environmentally benign approach involves the direct reaction of copper(I) oxide with phenylacetylene in 95% ethanol. This method avoids the need for an additional reducing agent.[2]

-

Using Fehling's Solution : Another green method utilizes Fehling's solution with glucose as the reducing agent.[10]

-

Electrochemical Synthesis : An efficient and sustainable electrochemical method has been developed, which involves the simultaneous oxidation of a copper electrode and the in-situ generation of a catalytic base. This approach eliminates halide waste.[11][12]

Core Applications in Organic Synthesis

The utility of this compound in constructing intricate molecular frameworks is vast. The following sections detail its most significant applications.

The Sonogashira Coupling: A Pillar of Cross-Coupling Chemistry

The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] It typically employs a palladium catalyst and a copper(I) co-catalyst.[13][14] this compound can be pre-formed or generated in situ and plays a crucial role in the catalytic cycle.

Mechanism of the Sonogashira Coupling

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][13]

-

Palladium Cycle :

-

Oxidative Addition : An active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) complex.[13]

-

Transmetalation : The this compound transfers its phenylacetylide group to the Pd(II) complex.[2]

-

Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the coupled product (R-C≡C-Ph) and regenerate the Pd(0) catalyst.[13]

-

-

Copper Cycle :

-

A copper(I) salt reacts with the terminal alkyne in the presence of a base to form the Copper(I) acetylide.[13] This species then participates in the transmetalation step of the palladium cycle.

-

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

The Sonogashira coupling has been extensively used in the synthesis of natural products, pharmaceuticals, and conjugated polymers.[15][16] Copper-catalyzed, palladium-free versions of the Sonogashira reaction have also gained significant attention due to the lower cost and environmental benefits of copper compared to palladium.[15][17]

"Click Chemistry": The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[3][18] This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to afford a 1,4-disubstituted 1,2,3-triazole.[2]

Mechanism of the CuAAC Reaction

The reaction is catalyzed by a copper(I) species, which can be introduced as a salt or generated in situ. This compound can act as a key intermediate in this process.[18]

-

Formation of Copper Acetylide : The reaction initiates with the formation of a copper acetylide intermediate from the terminal alkyne and the Cu(I) catalyst.[18][19]

-

Coordination of the Azide : The azide coordinates to the copper acetylide.

-

Cyclization : A stepwise process involving the formation of a six-membered copper metallacycle, followed by ring contraction, leads to the triazolyl-copper intermediate.[18]

-

Protonolysis : Protonolysis releases the 1,2,3-triazole product and regenerates the active copper catalyst.[18]

Caption: Simplified mechanism of the CuAAC "click" reaction.

The resulting triazole ring is exceptionally stable and can act as a rigid linker in various molecular constructs. This has made the CuAAC reaction invaluable in drug discovery, bioconjugation, and materials science.[10][12] In drug development, the triazole moiety can serve as a bioisostere for other functional groups and can participate in hydrogen bonding and π-stacking interactions.[10]

Other Important Transformations

Beyond the Sonogashira and CuAAC reactions, this compound is a versatile reagent in other synthetic transformations:

-

Glaser Coupling : This is the oxidative homocoupling of terminal alkynes to form 1,3-diynes. This compound is a key intermediate in this process, which typically occurs in the presence of an oxidant like air or oxygen.[2][20]

-

Castro-Stephens Coupling : This reaction involves the coupling of a copper(I) acetylide with an aryl or vinyl halide to form a disubstituted alkyne. It is a useful alternative to the Sonogashira reaction, particularly for the synthesis of symmetrical and unsymmetrical diarylacetylenes.[2]

-

Synthesis of Heterocycles : this compound can be coupled with aryl halides bearing ortho-amino or hydroxy groups, followed by thermolysis, to yield 2-phenylindoles and 2-phenylbenzofurans, respectively.[4][21]

Role in Drug Discovery and Development

Copper compounds, in general, are being increasingly investigated for their therapeutic potential.[22][23] The synthetic methodologies enabled by this compound are of paramount importance in modern drug discovery. The ability to rapidly and efficiently construct complex molecules through reactions like the CuAAC allows for the generation of large libraries of compounds for high-throughput screening. The triazole linkage formed via click chemistry is metabolically stable and can improve the pharmacokinetic properties of drug candidates.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Pyrophoric and Self-Heating : It is a self-heating solid that may catch fire spontaneously if exposed to air.[2][24]

-

Water Reactive : It reacts with water to release flammable gases which may ignite spontaneously.[5][21]

-

Corrosive : It causes severe skin burns and eye damage.[2][21]

-

Explosive Potential : All copper(I) acetylides are potentially explosive in the solid state.[4]

Handling and Storage Recommendations: [24]

-

Always handle in a chemical fume hood.

-

Use under an inert atmosphere (e.g., nitrogen or argon).

-

Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

-

Store in a cool, dry, well-ventilated area under an inert atmosphere, away from moisture and oxidizing agents.

-

Keep containers tightly closed.

Conclusion

This compound is a cornerstone reagent in synthetic organic chemistry, providing a reliable and versatile means of introducing the phenylethynyl moiety. Its central role in powerful transformations like the Sonogashira coupling and the CuAAC reaction has cemented its importance in the synthesis of pharmaceuticals, advanced materials, and complex natural products. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full synthetic potential. As the demand for more efficient and sustainable synthetic methods grows, the development of new applications and greener synthetic routes for this pivotal organocopper compound will undoubtedly continue to be an active area of research.

References

- Organic Syntheses. (n.d.). 2-Phenylfuro[3,2-b]pyridine.

- abcr Gute Chemie. (n.d.). AB110509 | CAS 13146-23-1.

- The Royal Society of Chemistry. (n.d.). Electrochemical Synthesis of Copper(I) Acetylides Via Simultaneous Copper Ion And Catalytic Base Electrogeneration For Use In Cl.

- Wikipedia. (2023). Sonogashira coupling.

- The Royal Society of Chemistry. (n.d.). Visible-Light Induced Copper(I)-Catalysed Denitrogenative Oxidative Coupling of hydrazinylpyridines with Terminal Alkynes.

- PubChem. (2025). Copper(1+) 2-phenylethyn-1-ide.

- ResearchGate. (n.d.). Scheme 1. Preparation of copper phenylacetylide 1.

- Wikipedia. (2023). Click chemistry.

- PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.

- ResearchGate. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.

- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.

- ACS Applied Materials & Interfaces. (2024). Copper Phenylacetylide and TiO2 Modification for an Efficient Visible-Light-Driven Oxidative Coupling of Amines.

- RSC Publishing. (2019). Electrochemical synthesis of copper(I) acetylides via simultaneous copper ion and catalytic base electrogeneration for use in click chemistry.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- IC-Unicamp. (n.d.). Copper(I)-Acetylides: Access, Structure, and Relevance in Catalysis.

- ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms.

- PMC. (n.d.). Development of copper based drugs, radiopharmaceuticals and medical materials.

- National Library of Medicine. (n.d.). Development of copper based drugs, radiopharmaceuticals and medical materials.

Sources

- 1. CAS 13146-23-1: Copper (I) phenylacetylide | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. COPPER (I) PHENYLACETYLIDE | 13146-23-1 [chemicalbook.com]

- 5. This compound, Thermo Scientific Chemicals 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Copper(1+) 2-phenylethyn-1-ide | C8H5Cu | CID 4478696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Electrochemical synthesis of copper( i ) acetylides via simultaneous copper ion and catalytic base electrogeneration for use in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06782E [pubs.rsc.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Click Chemistry [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ic.unicamp.br [ic.unicamp.br]

- 21. This compound, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 22. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Development of copper based drugs, radiopharmaceuticals and medical materials | Semantic Scholar [semanticscholar.org]

- 24. fishersci.com [fishersci.com]

Spectroscopic Data of Copper(I) Phenylacetylide: An In-depth Technical Guide

Introduction

Copper(I) phenylacetylide (CuC≡CPh) is a pivotal organocopper compound, appearing as a vibrant yellow solid, that has garnered significant attention in the fields of organic synthesis, materials science, and catalysis.[1] Its utility as a key intermediate in fundamental carbon-carbon bond-forming reactions, such as the Glaser, Sonogashira, and Castro-Stephens couplings, underscores its importance in the synthesis of complex molecular architectures.[1] Furthermore, its emerging applications as a semiconductor photocatalyst for environmental remediation highlight its expanding role in modern chemistry.[1]

Given its significance, a thorough understanding of the structural and electronic properties of this compound is paramount for its effective application and the development of new synthetic methodologies. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide invaluable insights into the molecular structure, bonding, and electronic transitions of this compound. This technical guide offers a comprehensive overview of the spectroscopic data for this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The guide delves into the theoretical underpinnings of each technique, presents available spectroscopic data, and provides detailed experimental protocols for the characterization of this important reagent.

Molecular Structure of this compound

The structure of this compound is characterized by a linear C-C≡C-Cu arrangement, which is a common feature of metal acetylides. The copper(I) ion is coordinated to the terminal carbon of the phenylacetylide ligand. In the solid state, these units can form polymeric or oligomeric structures through intermolecular interactions.

Caption: A 2D representation of the this compound monomer.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic vibrational mode is the stretching of the carbon-carbon triple bond (C≡C).

The coordination of the copper(I) ion to the acetylide moiety significantly influences the electronic environment and, consequently, the vibrational frequency of the C≡C bond. In free phenylacetylene, the C≡C stretching vibration appears at a higher frequency. The shift to a lower wavenumber upon coordination to copper(I) is indicative of the donation of electron density from the alkyne to the metal center, which weakens the C≡C bond.

Table 1: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| C≡C Stretch | 1929 - 1930 | Weak to Medium | [2] |

| Aromatic C=C Stretch | 1596, 1568 | Weak to Medium | [2] |

| Aromatic C-H Stretch | ~3045 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from both ligand-centered and metal-to-ligand charge transfer (MLCT) transitions.

The electronic spectrum of copper(I) complexes can be highly dependent on the solvent, as the coordination of solvent molecules to the metal center can alter the energies of the molecular orbitals.

Table 2: UV-Vis Absorption Data for this compound

| λ_max (nm) | Solvent | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference(s) |

| 476 | Not specified | Not reported | [2] |

The absorption at 476 nm is likely attributable to a metal-to-ligand charge transfer (MLCT) transition, where an electron is excited from a d-orbital of the copper(I) center to a π* orbital of the phenylacetylide ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of molecules in solution and the solid state. However, the characterization of this compound by NMR presents unique challenges.

Challenges in Solution-State NMR

This compound exhibits very low solubility in most common deuterated solvents used for NMR spectroscopy. This inherent insolubility makes it difficult to obtain high-quality solution-state ¹H and ¹³C NMR spectra. While some solubility has been reported in coordinating solvents like pyridine, the compound's stability in solution can also be a concern, as it is sensitive to air and moisture.[3]

Solid-State NMR: The Definitive Technique

Given the limitations of solution-state NMR, solid-state NMR (ssNMR) spectroscopy is the most appropriate and powerful technique for the structural characterization of this compound. By employing techniques such as magic-angle spinning (MAS), it is possible to obtain high-resolution spectra of solid samples, providing detailed information about the local chemical environment of each nucleus.

Expected Chemical Shifts in Solid-State ¹³C NMR:

-

Phenyl Carbons: The carbons of the phenyl ring are expected to resonate in the typical aromatic region, approximately between 120 and 140 ppm. The ipso-carbon (the carbon attached to the acetylenic group) would likely appear at the downfield end of this range.

-

Acetylenic Carbons: The acetylenic carbons are highly sensitive to their electronic environment. In related metal acetylide complexes, the acetylenic carbons exhibit a wide range of chemical shifts. Based on studies of similar alkynyl compounds in the solid state, the two acetylenic carbons are expected to be significantly different.[4] One carbon may appear in the range of 80-100 ppm, while the carbon directly bonded to the copper atom could be shifted further downfield. Computational studies using methods like the Gauge-Including Atomic Orbital (GIAO) approach can provide theoretical predictions of these chemical shifts to aid in spectral assignment.[5]

Expected ¹H NMR Data:

In a hypothetical high-resolution solid-state ¹H NMR spectrum, the protons of the phenyl group would be expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm.

Experimental Protocols

The following protocols provide a general framework for the spectroscopic analysis of this compound. Due to the air and moisture sensitivity of the compound, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of phenylacetylene with a copper(I) salt, such as copper(I) iodide, in the presence of a base.[2]

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve copper(I) iodide (1.0 eq) in a suitable solvent such as a mixture of ammonium hydroxide and ethanol.

-

To this solution, add phenylacetylene (1.05 eq) dropwise with stirring.

-

A yellow precipitate of this compound will form.

-

Stir the mixture for an appropriate amount of time to ensure complete reaction.

-

Isolate the solid product by filtration under inert atmosphere, wash with deoxygenated water, ethanol, and diethyl ether, and dry under vacuum.

ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) IR spectroscopy is well-suited for the analysis of solid, air-sensitive samples.

Procedure:

-

Ensure the ATR crystal is clean and dry.

-

In an inert atmosphere glovebox, place a small amount of the dry this compound powder directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Transfer the ATR accessory to the FTIR spectrometer and acquire the spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent after analysis.

UV-Vis Spectroscopy

Procedure:

-

Prepare a dilute solution of this compound in a suitable, deoxygenated solvent (e.g., THF or pyridine) in a glovebox.

-

Transfer the solution to a quartz cuvette with a septum or a sealed cuvette.

-

Record the UV-Vis spectrum over the desired wavelength range, using the pure solvent as a reference.

Solid-State NMR Spectroscopy

Procedure:

-

In a glovebox, finely grind the this compound sample to a homogeneous powder.

-

Pack the powdered sample tightly into a solid-state NMR rotor (e.g., zirconia).

-

Securely cap the rotor to prevent sample leakage and exposure to the atmosphere.

-

Insert the rotor into the solid-state NMR probe.

-

Acquire the ¹³C and/or ¹H NMR spectra using appropriate pulse sequences, such as cross-polarization magic-angle spinning (CP/MAS), at a suitable spinning speed.

Workflow for Spectroscopic Characterization

Caption: A schematic workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound provides essential information for understanding its structure, bonding, and electronic properties. While IR and UV-Vis spectroscopy offer valuable insights into the key functional groups and electronic transitions, solid-state NMR stands out as the most definitive technique for detailed structural elucidation of this largely insoluble compound. This guide has presented the available spectroscopic data and outlined robust experimental protocols to aid researchers in the comprehensive analysis of this compound. A thorough understanding of its spectroscopic signatures is crucial for quality control, reaction monitoring, and the rational design of new applications for this versatile organocopper reagent.

References

- Calculated and experimental 13C NMR chemical shifts. (n.d.). ResearchGate.

- A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol. (2002). Solid State Nuclear Magnetic Resonance, 21(1-2), 86-104.

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- Charpe, V. P., Hande, A. A., Sagadevan, A., & Hwang, K. C. (2013). Visible-Light Induced Copper(I)-Catalysed Denitrogenative Oxidative Coupling of hydrazinylpyridines with Terminal Alkynes. Royal Society of Chemistry.

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, Thermo Scientific Chemicals 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Synthesis of Copper(I) Phenylacetylide

<-- >

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth exploration of the electrochemical synthesis of copper(I) phenylacetylide (CuC≡CPh). This pivotal organometallic compound serves as a cornerstone reagent in a multitude of synthetic transformations, most notably in the formation of carbon-carbon bonds. This document is meticulously structured to provide researchers, scientists, and professionals in drug development with a robust framework for understanding and implementing this sustainable and efficient synthetic methodology. The guide emphasizes the underlying scientific principles, provides detailed, field-tested protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Strategic Importance of this compound and the Electrochemical Paradigm Shift

This compound is a versatile and indispensable reagent in the arsenal of synthetic organic chemists.[1] Its paramount role is as a key intermediate in copper-catalyzed reactions, including the renowned Sonogashira coupling, which forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3][4][5] This powerful reaction is fundamental to the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced organic materials.

Conventional synthetic routes to this compound typically involve the reaction of a copper(I) salt with phenylacetylene in the presence of a base.[1][6] While effective, these methods are often beset by challenges such as the need for stoichiometric reagents, sensitivity to atmospheric conditions, and the generation of significant waste streams.

The electrochemical synthesis of this compound emerges as a superior and sustainable alternative, offering a plethora of advantages.[7][8][9][10] Electrochemical methods provide for milder reaction conditions, enhanced control over the reaction, and increased efficiency.[1][7][11] By obviating the need for many traditional reagents, electrosynthesis aligns with the principles of green chemistry, minimizing waste and environmental impact.[8][9][10]

Core Principles of the Electrochemical Synthesis

The electrochemical synthesis of this compound is predicated on the anodic dissolution of a copper electrode in an electrolyte solution containing phenylacetylene. The fundamental process involves the oxidation of metallic copper (Cu) to copper(I) ions (Cu⁺) at the anode. These in situ generated Cu⁺ ions then react with the phenylacetylide anion (PhC≡C⁻), formed by the deprotonation of phenylacetylene, to yield the desired product.

The key reactions are:

-

Anodic Oxidation: Cu(s) → Cu⁺(aq) + e⁻

-

Deprotonation: PhC≡CH + B⁻ → PhC≡C⁻ + HB

-

Product Formation: Cu⁺(aq) + PhC≡C⁻(aq) → CuC≡CPh(s)

This elegant synthesis proceeds through a coupled electrochemical-chemical (EC) mechanism.

Figure 1: The Electrochemical-Chemical (EC) mechanism for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a robust and reproducible method for the electrochemical synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Phenylacetylene | Reagent Grade, ≥98% | Strem Chemicals |

| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Sigma-Aldrich |

| Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Electrochemical Grade, ≥99.0% | Sigma-Aldrich |

| Copper Plate/Foil | 99.9% purity | Alfa Aesar |

| Platinum or Graphite Rod | High Purity | Alfa Aesar |

Electrochemical Setup

A simple undivided electrochemical cell is sufficient for this synthesis.

-

Cell: A 100 mL three-neck round-bottom flask is ideal.

-

Anode: A copper plate of known surface area.

-

Cathode: A platinum or graphite rod.

-

Power Source: A potentiostat or galvanostat.

-

Stirring: A magnetic stirrer and stir bar.

Figure 2: A schematic of the experimental setup for the electrochemical synthesis.

Synthetic Procedure

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

-

Cell Assembly: In the electrochemical cell, combine the electrolyte solution with phenylacetylene (typically a 2-fold excess relative to the desired amount of product).

-

Electrolysis: Immerse the copper anode and the cathode into the solution. Apply a constant potential (chronoamperometry) or constant current (galvanostatic) to the cell. A potential of +0.5 V vs. a quasi-reference electrode is a good starting point.[12][13]

-

Reaction Progress: The formation of a yellow precipitate of this compound indicates the reaction is proceeding.[13][14]

-

Work-up: Upon completion, the yellow precipitate is collected by filtration, washed with acetonitrile, water, and acetone, and then dried under vacuum.[13]

Rationale for Experimental Choices

-

Solvent: Anhydrous acetonitrile is an excellent solvent for this system due to its ability to dissolve the electrolyte and starting materials, as well as its wide electrochemical window.[6]

-

Electrolyte: Tetrabutylammonium hexafluorophosphate is a common and effective supporting electrolyte, providing the necessary conductivity for the electrochemical cell to function.

-

Sacrificial Anode: The use of a copper anode as the source of Cu⁺ is a key feature of this synthesis, as it obviates the need for handling potentially unstable copper(I) salts.[15]

Characterization

Confirmation of the synthesis of this compound can be achieved through standard analytical techniques:

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic acetylenic C-H stretch of phenylacetylene and the appearance of a new C≡C stretch at a lower frequency is a key diagnostic feature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of the acetylenic proton signal in the ¹H NMR spectrum is a definitive indicator of product formation.

-

X-ray Diffraction (XRD): Powder XRD can be used to confirm the crystalline structure of the product.

Scientific Integrity: A Self-Validating Protocol

The robustness of this electrochemical protocol is underscored by its self-validating nature:

-

Visual Confirmation: The formation of the bright yellow precipitate of this compound provides a clear and immediate indication of a successful reaction.[13][14]

-

Faradaic Efficiency: By measuring the charge passed during the electrolysis and the mass of the copper anode consumed, the Faradaic efficiency can be calculated. A high efficiency validates that the electrochemical process is proceeding as desired.[15]

-

Spectroscopic Analysis: The combination of IR and NMR spectroscopy provides unambiguous confirmation of the product's identity and purity.

Conclusion

The electrochemical synthesis of this compound represents a significant advancement over traditional methods, offering a more sustainable, efficient, and controllable route to this vital synthetic intermediate.[11][15][16][17][18] This guide provides the necessary theoretical framework and practical protocols to empower researchers to adopt and benefit from this powerful synthetic tool. The continued development and application of electro-organic synthesis holds immense promise for the future of chemical manufacturing, particularly in the synthesis of complex molecules for drug discovery and development.[19]

References

- Electrochemical organic reactions: A tutorial review. (n.d.). National Institutes of Health (NIH).

- This compound|Research Grade|. (n.d.). Benchchem.

- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.

- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). National Institutes of Health (NIH).

- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (n.d.). ACS Publications.

- Contributions of organic electrosynthesis to green chemistry. (2025, August 6). ResearchGate.

- Electrochemical synthesis of copper(I) acetylides via simultaneous copper ion and catalytic base electrogeneration for use in click chemistry. (2019, September 17). RSC Publishing.

- Sonogashira coupling. (n.d.). Wikipedia.

- Scientists develop electro-organic synthesis that allows sustainable and green production of fine chemicals. (2017, October 9). Johannes Gutenberg University Mainz.

- Sonogashira Coupling. (2020, July 25). YouTube.

- Electrochemical Synthesis of Copper(I) Acetylides Via Simultaneous Copper Ion And Catalytic Base Electrogeneration For Use In Cl. (n.d.). The Royal Society of Chemistry.

- Organic Electrochemistry: Molecular Syntheses with Potential. (2021, March 9). ACS Central Science.

- Electrochemical Organic Synthesis: Mechanistic and Environmental Perspectives. (2025, November 5). ResearchGate.

- CAS 13146-23-1: Copper (I) phenylacetylide. (n.d.). CymitQuimica.

- Electrochemical synthesis of copper(i) acetylides via simultaneous copper ion and catalytic base electrogeneration for use in click chemistry. (n.d.). RSC Publishing.

- Electrochemical Preparation and Applications of Copper(I) Acetylides: A Demonstration of How Electrochemistry Can Be Used to Fac. (n.d.). The Royal Society of Chemistry.

- Previous electrochemical copper(i) acetylide synthesis and proposed improvements.². (n.d.). ResearchGate.

- Electrochemical preparation and applications of copper(I) acetylides: a demonstration of how electrochemistry can be used to facilitate sustainability in homogeneous catalysis. (2018, November 13). RSC Publishing.

- Electrochemical synthesis of copper(i) acetylides via simultaneous copper ion and catalytic base electrogeneration for use in cl. (2019, September 17). UCL Discovery - University College London.

- Electrochemical synthesis of copper(i) acetylides: Via simultaneous copper ion and catalytic base electrogeneration for use in click chemistry. (2019, September 11). ResearchGate.

- COPPER (I) PHENYLACETYLIDE. (2025, January 16). ChemicalBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. COPPER (I) PHENYLACETYLIDE | 13146-23-1 [chemicalbook.com]

- 7. Electrochemical organic reactions: A tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Scientists develop electro-organic synthesis that allows sustainable and green production of fine chemicals | COM / Communication and Media [press.uni-mainz.de]

- 10. researchgate.net [researchgate.net]

- 11. Electrochemical synthesis of copper( i ) acetylides via simultaneous copper ion and catalytic base electrogeneration for use in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06782E [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. CAS 13146-23-1: Copper (I) phenylacetylide | CymitQuimica [cymitquimica.com]

- 15. Electrochemical preparation and applications of copper( i ) acetylides: a demonstration of how electrochemistry can be used to facilitate sustainabili ... - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03262A [pubs.rsc.org]

- 16. Electrochemical synthesis of copper(i) acetylides via simultaneous copper ion and catalytic base electrogeneration for use in click chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safe Handling of Copper(I) Phenylacetylide

Preamble: Acknowledging the Inherent Risks

Copper(I) phenylacetylide (CuC≡CPh) is a valuable organometallic reagent, instrumental in constructing complex molecular architectures through reactions like the Sonogashira, Cadiot–Chodkiewicz, and Castro-Stephens couplings.[1][2] Its utility in forming carbon-carbon bonds has cemented its place in the toolkit of researchers in materials science and drug development.[1][3] However, its utility is matched by its significant and unforgiving hazardous nature. All copper(I) acetylides are potentially explosive in their solid, dry state and demand a rigorous, proactive approach to safety.[4][5][6] This guide moves beyond a simple checklist of precautions; it aims to instill a deep, causal understanding of the risks and to provide a self-validating framework for its safe synthesis, handling, and disposal.

Hazard Analysis: Understanding the Reactivity of this compound

The hazards associated with this compound stem directly from its chemical structure: a high-energy, strained system containing a metal-alkyne bond. It is classified as a self-heating solid that is sensitive to air and moisture.[1][7][8] The primary dangers are its explosive potential and pyrophoric behavior.

Explosive Characteristics

Dry this compound is a primary explosive, meaning it is highly sensitive to initiation.[5][9] The energy required to trigger a violent, exothermic decomposition is low. Researchers must be aware of the following initiation triggers:

-

Mechanical Shock and Friction: Dropping a container, scraping the solid with a metal spatula, or even grinding it in a mortar and pestle can provide sufficient energy for detonation.[10][11][12] Heavy metal acetylides are notoriously shock-sensitive.[13][14] The use of non-metal tools and equipment is a critical preventative measure.[15][16]

-

Thermal Initiation: The compound can explode when heated.[12] Some sources indicate it explodes above 100°C.[6] Therefore, heating of the dry solid must be avoided unless under highly controlled, specialized conditions.

-

Static Discharge: A static spark can initiate detonation. This is a particular concern in low-humidity environments.[16]

Pyrophoric and Environmental Reactivity

The compound presents significant fire and reactivity hazards, as detailed in its Safety Data Sheet (SDS).[17]

-

Self-Heating and Pyrophoricity: It is classified as a substance that may self-heat and catch fire spontaneously if exposed to air.[7][17] This is due to rapid oxidation.

-

Reactivity with Water and Moisture: The compound reacts with water to release flammable gases (acetylene) which can ignite spontaneously.[7][17][18] This necessitates handling under a dry, inert atmosphere.

-

Air Sensitivity: Exposure to air can lead to oxidation and degradation, potentially forming less stable and more hazardous peroxide or oxide species.[19][20]

Health Hazards

Beyond its explosive nature, this compound is a corrosive substance.

-

Dermal and Ocular: It is classified as causing severe skin burns and serious eye damage.[7][17]

-

Inhalation: Inhalation of the dust can cause irritation of the respiratory tract.[12][21]

A summary of the primary hazards is presented in Table 1.

| Hazard Category | Specific Hazard | Primary Triggers / Conditions | Causality |

| Physical | Explosive Decomposition | Mechanical Shock, Friction, Static Discharge, Heat (>100°C) | High-energy, strained metal-acetylide bond requires low activation energy for rapid, exothermic decomposition. |

| Physical | Self-Heating / Pyrophoricity | Exposure to air | Rapid oxidation of the organometallic compound releases heat, potentially leading to autoignition. |

| Physical | Flammable Gas Generation | Contact with water or moisture | Reaction with water produces acetylene gas, which is highly flammable and can ignite spontaneously. |

| Health | Corrosivity | Direct contact with skin or eyes | The chemical's reactivity causes severe tissue damage. |

| Health | Respiratory Irritation | Inhalation of dust | The fine particulate irritates the mucous membranes of the respiratory system. |

Table 1: Summary of Hazards for this compound

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is mandatory. Before any work begins, a researcher must proceed through a logical workflow to identify hazards, assess risks, and implement robust control measures.

Figure 1: Risk assessment workflow for handling this compound.

Engineering and Administrative Controls: The First Lines of Defense

Reliance on PPE alone is insufficient. A robust safety posture begins with engineering and administrative controls designed to minimize exposure and the potential for an incident.

-

Primary Engineering Control: All manipulations of this compound must be conducted in a certified chemical fume hood.[16]

-

Blast Shield: A portable blast shield, positioned between the apparatus and the researcher, is mandatory for any operation involving the synthesis or handling of the dry solid.[15]

-

Inert Atmosphere: Due to its air and moisture sensitivity, the compound must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).[17][20] This is typically achieved using a glovebox or Schlenk line techniques.

-

Scale Limitation: The amount of material synthesized and stored should be limited to the minimum required for the planned experiments.[15] First-time reactions should always be performed on a small scale.[15]

-

Designated Area: A specific area of the lab should be designated for work with this compound to prevent cross-contamination and accidental contact by untrained personnel.

-

Tool Selection: Use tools made of compatible materials, such as Teflon or wood. Never use metal spatulas or stir bars with the dry solid , as this can lead to initiation by friction or the formation of even more sensitive metal acetylides.[15][16]

Personal Protective Equipment (PPE): The Final Barrier

A comprehensive PPE ensemble is required to protect against the full spectrum of hazards.

| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory |

| Weighing/Transfer (Dry Solid) | Safety Goggles AND Full Face Shield | Exam-style nitrile gloves (min. 4mil) with utility-grade nitrile or neoprene gloves over them.[16] | Flame-resistant (FR) lab coat, long pants, closed-toe leather or safety shoes. | Use within a fume hood is the primary control. Respirator may be needed for spills outside of containment. |

| Synthesis/Reaction (In Solution) | Safety Goggles | Chemical-resistant gloves (verify compatibility with solvents used).[16] | Standard lab coat (FR recommended), long pants, closed-toe shoes. | N/A (performed in fume hood). |

| Emergency/Spill Cleanup | Safety Goggles AND Full Face Shield | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or suit over FR lab coat. | Air-purifying respirator with appropriate cartridges may be necessary. |

Table 2: Required Personal Protective Equipment (PPE)

Experimental Protocol: Safe Synthesis and Handling

The following protocol is adapted from a verified Organic Syntheses procedure and incorporates best safety practices.[20][22] It describes the preparation of the acetylide, which is often used immediately in subsequent reactions.

Figure 2: Workflow for safe synthesis and handling of this compound.

Step-by-Step Synthesis Procedure

Objective: To safely synthesize this compound for immediate use or careful storage.

-

Apparatus Setup: In a chemical fume hood, assemble a 2-L Erlenmeyer flask equipped with a large magnetic stir bar. Place the flask in an ice-water bath on a magnetic stir plate. Establish a gentle, positive pressure of nitrogen over the flask. Causality: The nitrogen atmosphere is critical to prevent oxidation of the copper(I) species and the final product, which can form more sensitive compounds.[20]

-

Prepare Copper Solution: Charge the flask with a solution of copper(II) sulfate pentahydrate (25.0 g, 0.100 mole) in concentrated aqueous ammonia (100 mL). Stir the solution under nitrogen for 5 minutes. Add 400 mL of water and continue stirring.[20]

-

Reduction of Copper(II): While stirring vigorously, add solid hydroxylamine hydrochloride (13.9 g, 0.200 mole) to the pale blue solution over 10 minutes. Causality: Hydroxylamine hydrochloride reduces the Cu(II) to the required Cu(I) oxidation state for the reaction.[22]

-

Precipitation: Rapidly add a solution of phenylacetylene (10.25 g, 0.1005 mole) in 500 mL of 95% ethanol. A copious yellow precipitate of this compound will form immediately. Add an additional 500 mL of water to ensure complete precipitation.[20]

-

Isolation and Washing: Allow the mixture to stand for 5 minutes. Collect the yellow precipitate on a sintered glass filter. Do not allow the filter cake to dry completely in the open air. Wash the solid successively with five 100-mL portions of water, five 100-mL portions of absolute ethanol, and five 100-mL portions of anhydrous diethyl ether.[20] Causality: Washing removes unreacted starting materials and inorganic salts. Keeping the solid wet during transfers minimizes the risk of explosion.[6]

-

Handling Decision:

-

Immediate Use (Recommended): The wet solid is significantly less sensitive than the dry material.[6] It should be transferred as a slurry or damp solid directly to the next reaction vessel.

-

Drying (Use Extreme Caution): If the dry solid is absolutely required, transfer the damp solid to a round-bottom flask. Dry on a rotary evaporator with gentle heating (not to exceed 65°C).[20] Ensure a blast shield is in place. Avoid any bumping or scraping of the dry solid.

-

-

Storage: The dry acetylide must be stored under a nitrogen atmosphere in a clearly labeled, sealed container (e.g., a brown bottle).[20] Store in a designated, explosion-proof cabinet or refrigerator away from heat, light, and incompatible materials.[15]

Waste Disposal and Decontamination

Improper disposal of this compound waste is a significant safety and compliance risk.

-

Waste Collection: All solid waste, contaminated labware (pipettes, gloves), and solvent rinsates must be collected as hazardous waste.[23]

-

Container Rinsing: The first rinse of any container that held the material must be collected and disposed of as hazardous waste.[23][24]

-

Decontamination: To deactivate residual acetylide on glassware, carefully rinse the equipment with a dilute solution of an oxidizing agent (e.g., potassium permanganate or ferric chloride) in the fume hood before standard cleaning. This should only be done after the bulk of the material has been mechanically removed for waste disposal.

-

Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag, listing the full chemical name of the contents.[23][25] Never mix acetylide waste with incompatible waste streams, especially acids.[25]

Emergency Procedures

-

Spill: In case of a small spill inside a fume hood, do not attempt to sweep up the dry powder. Carefully wet the material with a high-boiling, non-reactive solvent (like mineral oil) to form a slurry. Use non-sparking, non-metallic tools to collect the slurry into a hazardous waste container. For large spills, evacuate the laboratory and contact the institution's Environmental Health & Safety (EHS) office immediately.[23]

-

Fire: If the material catches fire, do not use water. Use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand.[26] Evacuate and call for emergency responders.[26]

-

Personal Contamination: If the material contacts the skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[17][27] Remove all contaminated clothing while under a safety shower.

References

- Working with Potential Explosives - Health, Safety and Environment Office. (n.d.).

- CAS 13146-23-1: Copper (I) phenylacetylide | CymitQuimica. (n.d.).

- Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS - Yale Environmental Health & Safety. (n.d.).

- Examples of PPE for Dangerous Goods Classes - Canada Safety Training. (n.d.).

- How To Handle Explosive Chemicals | The Chemistry Blog. (2024, September 18).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 31).

- This compound, Thermo Scientific Chemicals 2 g | Buy Online. (n.d.).

- Working with Hazardous Chemicals - Organic Syntheses. (n.d.).

- Explosive Handling PPE-Top 10 Manufacturers - Best Safety Equipments. (2024, December 16).

- Safety Data Sheet: Copper. (2015, May 11).

- COPPER (I) PHENYLACETYLIDE | 13146-23-1 - ChemicalBook. (2025, January 16).

- Optimization of the synthesis of this compound - University of West Florida. (n.d.).

- Copper(I) acetylide - Wikipedia. (n.d.).

- Safety Data Sheet. (2015, June 17).

- Electrochemical Synthesis of Copper(I) Acetylides Via Simultaneous Copper Ion And Catalytic Base Electrogeneration For Use In Cl - The Royal Society of Chemistry. (n.d.).

- Furo[3,2-b]pyridine, 2-phenyl - Organic Syntheses Procedure. (n.d.).

- Sensitivity to friction for primary explosives | Request PDF - ResearchGate. (2025, August 6).

- Explosive Friction Sensitivity Study | PDF | Chemical Substances - Scribd. (n.d.).

- This compound, min. 97% - Strem. (n.d.).

- This compound|Research Grade| - Benchchem. (n.d.).

- Decreasing Friction Sensitivity for Primary Explosives | Request PDF - ResearchGate. (2025, August 9).

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).

- Cas 1117-94-8,COPPER(I)ACETYLIDE - LookChem. (n.d.).

- Copper(I) acetylide - Sciencemadness Wiki. (2023, June 2).

- List of Shock Sensitive Chemicals: - Auburn University. (n.d.).

- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).

- Hazards in handling acetylene in chemical processes, particularly under pressure - IChemE. (n.d.).

- Explosive - Wikipedia. (n.d.).

- Shock Sensitive Chemicals - Health, Safety and Environment Office. (n.d.).

- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).

- Hazardous Waste Disposal Guide - NSWAI. (n.d.).

- Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).

- This compound, Thermo Scientific Chemicals. (n.d.).

- Walter Reppe Revival – Identification and Genesis of Copper Acetylides Cu2C2 as Active Species in Ethynylation Reactions - NIH. (n.d.).

- Copper - Wikipedia. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Copper - Wikipedia [en.wikipedia.org]

- 3. Research Portal [ircommons.uwf.edu]

- 4. COPPER (I) PHENYLACETYLIDE | 13146-23-1 [chemicalbook.com]

- 5. Copper(I) acetylide - Wikipedia [en.wikipedia.org]

- 6. Copper(I) acetylide - Sciencemadness Wiki [sciencemadness.org]

- 7. This compound, Thermo Scientific Chemicals 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. strem.com [strem.com]

- 9. Explosive - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. lookchem.com [lookchem.com]

- 13. cws.auburn.edu [cws.auburn.edu]

- 14. Shock Sensitive Chemicals | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]

- 15. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 16. ehs.yale.edu [ehs.yale.edu]

- 17. fishersci.com [fishersci.com]

- 18. This compound, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 19. CAS 13146-23-1: Copper (I) phenylacetylide | CymitQuimica [cymitquimica.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. wlv.com [wlv.com]

- 22. orgsyn.org [orgsyn.org]

- 23. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 24. nswai.org [nswai.org]

- 25. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 26. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. artsci.usu.edu [artsci.usu.edu]

The Indispensable Role of Ammonia in the Synthesis of Copper(I) Phenylacetylide: A Technical Guide

Introduction: The Enduring Relevance of Copper(I) Phenylacetylide

This compound (CuC≡CPh) is a cornerstone organometallic reagent, appearing as a vibrant yellow powder, that serves as a critical intermediate and catalyst in a multitude of organic transformations. Its significance resonates across various sectors of chemical research, from the synthesis of complex natural products and pharmaceuticals to the development of advanced materials. The utility of this compound is prominently showcased in its application in seminal cross-coupling reactions, including the Castro-Stephens and Sonogashira couplings, which are instrumental in the formation of carbon-carbon bonds.[1] Furthermore, copper(I) acetylides are foundational to the field of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction celebrated for its efficiency and regioselectivity in creating 1,4-disubstituted 1,2,3-triazoles.[2] Given its widespread use, a thorough understanding of its synthesis is paramount for researchers aiming to leverage its reactivity. The classical and most robust synthesis of this compound heavily relies on the use of ammonia, which plays a surprisingly multifaceted and indispensable role. This guide provides an in-depth exploration of the critical functions of ammonia in this synthesis, offering both theoretical insights and practical guidance for laboratory application.

The Classical Synthesis: A Symphony of Coordination and Reactivity

The traditional and widely adopted method for preparing this compound involves the reaction of a copper(I) salt with phenylacetylene in the presence of ammonia.[3] A common starting material is a copper(II) salt, such as copper(II) sulfate pentahydrate, which is first reduced in situ to the desired copper(I) oxidation state. This reduction is typically achieved using a mild reducing agent like hydroxylamine hydrochloride.[4] The synthesis is deceptively simple in its overall transformation, yet the underlying chemistry is a nuanced interplay of coordination, acid-base reactions, and precipitation, all orchestrated by ammonia.

The Multifaceted Role of Ammonia: More Than Just a Base

Ammonia's role in the synthesis of this compound extends far beyond that of a simple base. It acts as a ligand, a base, and a component of the reaction medium, each function being crucial for the successful and high-yield formation of the final product.

Ammonia as a Ligand: Solubilization and Stabilization of Copper(I)

One of the primary challenges in working with copper(I) salts in aqueous media is their propensity to disproportionate into copper(0) and copper(II) ions.[3] Furthermore, many copper(I) salts, such as copper(I) chloride, have low solubility in common solvents.[2] Ammonia effectively addresses both of these issues through its ability to act as a potent ligand.

Upon the reduction of Cu(II) to Cu(I) in an aqueous ammoniacal solution, ammonia molecules coordinate to the copper(I) ion, forming stable and soluble ammine complexes, such as the linear [Cu(NH₃)₂]⁺.[3] The formation of these complexes is crucial for several reasons:

-

Solubilization: The ammine complexes of copper(I) are readily soluble in the aqueous ethanol medium typically used for the synthesis, ensuring that the copper(I) ions are available for reaction with the phenylacetylide anion.[2]

-

Stabilization: The coordination of ammonia ligands to the copper(I) center stabilizes this oxidation state, effectively preventing its disproportionation.[3] This is a critical factor in achieving a high yield of the desired this compound.

-

Prevention of Aggregation: Ammonia ligands also prevent the formation of unreactive polynuclear copper(I) aggregates, maintaining the copper in a catalytically active and reactive form.[2]

The coordination chemistry of copper(I) with ammonia in liquid ammonia has been shown to favor a three-coordinate, trigonal planar geometry with a Cu-N bond distance of approximately 2.00 Å.[1] This coordination environment ensures the stability and reactivity of the copper(I) center.

Ammonia as a Base: The Crucial Deprotonation Step

The terminal hydrogen of phenylacetylene is weakly acidic, with a pKa of around 28.5 in DMSO. For the formation of the acetylide anion (PhC≡C⁻), a sufficiently strong base is required to deprotonate the alkyne. Ammonia, with a pKa of its conjugate acid (NH₄⁺) of about 9.25 in water, acts as a mild base in this reaction. In the ammoniacal solution, it establishes an equilibrium that generates a sufficient concentration of the phenylacetylide anion to react with the solubilized copper(I) ammine complex.[2]

The deprotonation of phenylacetylene by ammonia is a critical step that initiates the formation of the this compound. While stronger bases could be used, the mild basicity of ammonia is advantageous as it minimizes potential side reactions.

Ammonia as a Reaction Medium Component

The use of an aqueous ammonia solution, often mixed with an organic co-solvent like ethanol, creates a unique reaction environment. This medium not only facilitates the dissolution of the copper salts (as their ammine complexes) and the phenylacetylene but also influences the reaction kinetics. The polar nature of the medium supports the ionic intermediates, while the presence of ammonia ensures a constant supply of both ligand and base.

Mechanistic Insights: A Step-by-Step Visualization

The synthesis of this compound in the presence of ammonia can be broken down into a series of well-defined steps:

-

Reduction of Copper(II): If starting from a Cu(II) salt, it is first reduced to Cu(I) by a suitable reducing agent.

-

Formation of Copper(I) Ammine Complex: Ammonia coordinates to the Cu(I) ion to form a soluble and stable complex.

-

Deprotonation of Phenylacetylene: Ammonia acts as a base to deprotonate phenylacetylene, forming the phenylacetylide anion.

-

Formation of this compound: The phenylacetylide anion displaces the ammonia ligands from the copper(I) ammine complex, leading to the precipitation of the bright yellow this compound.

The following diagram illustrates the central role of ammonia in this process:

Caption: The multifaceted role of ammonia in the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a well-established procedure and provides a reliable method for the laboratory-scale synthesis of this compound.[4]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Concentrated aqueous ammonia (28-30%)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Phenylacetylene (PhC≡CH)

-

95% Ethanol

-

Deionized water

-

Anhydrous diethyl ether

Procedure:

-

In a large Erlenmeyer flask equipped with a magnetic stir bar and cooled in an ice-water bath, dissolve copper(II) sulfate pentahydrate in concentrated aqueous ammonia.

-

Stir the solution while passing a stream of nitrogen over it.

-

Add deionized water and continue stirring under a nitrogen atmosphere.

-

Slowly add solid hydroxylamine hydrochloride to the cooled and stirred solution over a period of 10 minutes. The solution should turn pale blue.

-

In a separate beaker, prepare a solution of phenylacetylene in 95% ethanol.